![molecular formula C32H25ClN4O7 B14770057 (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule that features a purine base, a tetrahydrofuran ring, and multiple benzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-chloro-9H-purine, is synthesized through a series of reactions starting from simpler precursors like guanine or adenine.
Tetrahydrofuran Ring Construction: The tetrahydrofuran ring is constructed via cyclization reactions, often involving the use of protecting groups to ensure regioselectivity.
Final Coupling: The final step involves coupling the purine base with the tetrahydrofuran ring and subsequent benzoylation to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the tetrahydrofuran ring.
Reduction: Reduction reactions can target the chlorinated purine base, potentially converting it to a different functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the purine base.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s purine base makes it a candidate for studying nucleotide analogs and their interactions with enzymes and receptors. It can be used in assays to investigate the binding affinity and specificity of various biological targets.
Medicine
Medically, the compound holds potential as a therapeutic agent due to its structural similarity to nucleotides. It could be explored for antiviral or anticancer properties, particularly in the development of drugs that target specific enzymes involved in DNA or RNA synthesis.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its multiple functional groups make it versatile for various applications.
作用機序
The mechanism of action of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism or signaling pathways. This can lead to the inhibition of enzyme activity or the modulation of receptor function, ultimately affecting cellular processes.
類似化合物との比較
Similar Compounds
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate: Similar structure but without the chloro group.
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-methyl-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate: Similar structure with a methyl group instead of a chloro group.
Uniqueness
The presence of the chloro group in (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate makes it unique compared to its analogs. This chloro group can participate in specific interactions and reactions that are not possible with other substituents, potentially leading to unique biological activities and chemical properties.
特性
分子式 |
C32H25ClN4O7 |
|---|---|
分子量 |
613.0 g/mol |
IUPAC名 |
[(4R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H25ClN4O7/c1-32(44-30(40)22-15-9-4-10-16-22)25(43-29(39)21-13-7-3-8-14-21)23(17-41-28(38)20-11-5-2-6-12-20)42-31(32)37-19-36-24-26(33)34-18-35-27(24)37/h2-16,18-19,23,25,31H,17H2,1H3/t23?,25?,31?,32-/m1/s1 |
InChIキー |
LSZDBTSFULCQHJ-VAUKTIMUSA-N |
異性体SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
正規SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


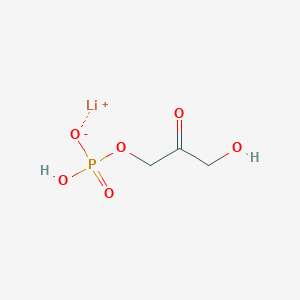
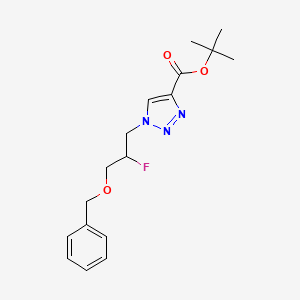
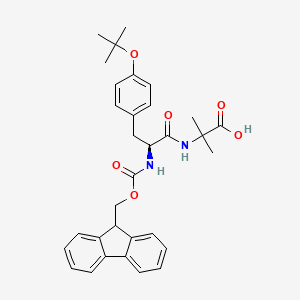
![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)
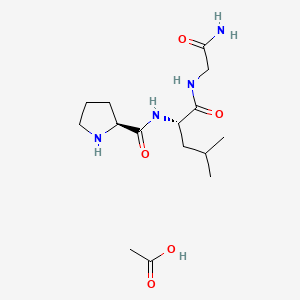

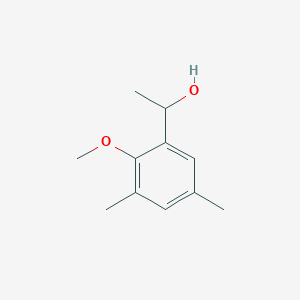
![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
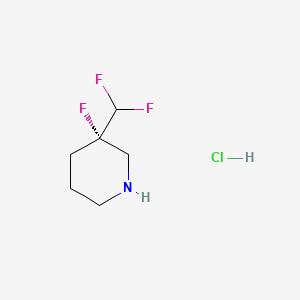
![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)
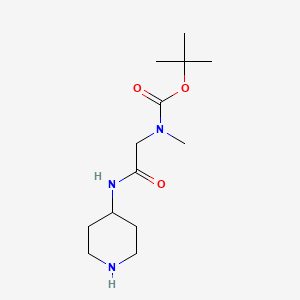
![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)

![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
